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Compound of Interest

Compound Name: CCF0058981

Cat. No.: B8210231

For Researchers, Scientists, and Drug Development Professionals

Introduction

CCF0058981 is a potent, noncovalent inhibitor of the Severe Acute Respiratory Syndrome
Coronavirus 2 (SARS-CoV-2) 3C-like protease (3CLpro), a critical enzyme in the viral
replication cycle.[1][2] As a key target for antiviral drug development, understanding the in vivo
characteristics of 3CLpro inhibitors like CCF0058981 is crucial for their progression as potential
therapeutic agents. These application notes provide detailed information on the formulation of
CCF0058981 for in vivo studies, its mechanism of action, and representative protocols for
preclinical evaluation in animal models.

Physicochemical and In Vitro Efficacy Data

A summary of the key in vitro data for CCF0058981 is presented in the table below. This
information is essential for designing and interpreting in vivo experiments.
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Parameter Value Reference
Target SARS-CoV-2 3CLpro (SC2) [1112]

IC50 (SC2) 68 nM [1]I2]

IC50 (SARS-CoV-1 3CLpro) 19 nM [11[2]

EC50 (Cytopathic Effect

Inhibition) 497 nM iz

EC50 (Plaque Reduction) 558 nM [1][2]

CC50 (Cytotoxicity) >50 uM [1][2]
Human Liver Microsome T1/2 21.1 min [1]

Human Liver Microsome CLint 141 mL/min/kg [1]

Mechanism of Action: Inhibition of Viral Polyprotein
Processing

CCF0058981 functions by noncovalently binding to the active site of the SARS-CoV-2 3CLpro.
This protease is responsible for cleaving the viral polyproteins ppla and pplab into functional
non-structural proteins (nsps) that are essential for viral replication and transcription. By
inhibiting 3CLpro, CCF0058981 effectively halts the viral life cycle.
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Caption: SARS-CoV-2 3CLpro Inhibition by CCF0058981.
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Formulation for In Vivo Administration

Proper formulation is critical for achieving adequate exposure and efficacy in animal models.
CCF0058981 can be prepared as a suspension for oral (PO) or intraperitoneal (IP)
administration. Two recommended protocols are provided below.

Note: It is recommended to prepare the working solution fresh on the day of use. If precipitation
occurs, gentle heating and/or sonication can be used to aid dissolution.

Formulation Protocols

Vehicle Final Administration
Protocol . -
Composition Concentration Route

10% DMSO, 40%
1 PEG300, 5% Tween- 2.5 mg/mL
80, 45% Saline

Oral (PO) or

Intraperitoneal (IP)

10% DMSO, 90%
2 (20% SBE-B-CD in 2.5 mg/mL

Saline)

Oral (PO) or

Intraperitoneal (IP)

Detailed Formulation Procedures
Protocol 1: PEG300-based Formulation

This protocol yields a 2.5 mg/mL suspended solution.
Materials:

CCF0058981

Dimethyl sulfoxide (DMSO)

Polyethylene glycol 300 (PEG300)

Tween-80

Saline (0.9% NacCl)
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Procedure (for 1 mL of formulation):

Prepare a 25 mg/mL stock solution of CCF0058981 in DMSO.

e In a sterile tube, add 400 pL of PEG300.

e Add 100 pL of the 25 mg/mL CCF0058981 stock solution to the PEG300 and mix thoroughly.
e Add 50 pL of Tween-80 and mix until uniform.

e Add 450 pL of saline to bring the final volume to 1 mL.

» Vortex the solution thoroughly. Use ultrasonic treatment if a suspended solution is required.

[1]

Protocol 2: SBE-3-CD-based Formulation

This protocol also yields a 2.5 mg/mL suspended solution.

Materials:

CCF0058981

Dimethyl sulfoxide (DMSO)

Captisol® (Sulfobutylether-pB-cyclodextrin, SBE-B-CD)

Saline (0.9% NacCl)

Procedure (for 1 mL of formulation):

Prepare a 20% (w/v) solution of SBE-3-CD in saline.

Prepare a 25 mg/mL stock solution of CCF0058981 in DMSO.

In a sterile tube, add 900 pL of the 20% SBE-B-CD solution.

Add 100 pL of the 25 mg/mL CCF0058981 stock solution to the SBE--CD solution.
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e Mix thoroughly. Use ultrasonic treatment if a suspended solution is required.[1]

Representative In Vivo Efficacy Study Protocol
(General)

Disclaimer: The following protocol is a representative example based on in vivo studies of other
SARS-CoV-2 3CLpro inhibitors and has not been specifically validated for CCF0058981.
Researchers should optimize dosing, timing, and endpoints based on the specific characteristic
of CCF0058981 and the animal model used.

Experimental Workflow

(Animal Acclimatization)
Baseline Measurements
(Weight, etc.)

Intranasal Infection with
SARS-CoV-2

'

Cnitiate Treatment with CCF0058981)

or Vehicle Control

'

Daily Monitoring
(Weight, Clinical Score)

'

Endpoint Analysis
(e.g., Day 5 post-infection)
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Caption: General workflow for an in vivo efficacy study.

Study Design

e Animal Model: K18-hACE2 transgenic mice (susceptible to SARS-CoV-2 infection).
e Virus: SARS-CoV-2 isolate (e.g., USA-WA1/2020).
e Groups:

o Group 1: Vehicle control (formulation vehicle only).

o Group 2: CCF0058981 treatment.

e Sample Size: n = 8-10 mice per group.

Experimental Procedure

¢ Acclimatization: Acclimate K18-hACE2 mice for at least 7 days under appropriate biosafety
level 3 (BSL-3) conditions.

o Baseline: Record the body weight of each mouse before infection.

« Infection: Anesthetize mice and intranasally inoculate with a sublethal dose of SARS-CoV-2
(e.g., 10"3 - 10M PFU in 50 uL of sterile PBS).

e Treatment:
o Begin treatment at a specified time point post-infection (e.g., 4 or 12 hours).

o Administer CCF0058981 (e.g., 50-100 mg/kg, dose to be determined) or vehicle control
via intraperitoneal (IP) or oral (PO) gavage.

o Administer treatment once or twice daily for a specified duration (e.g., 5-7 days).
e Monitoring:

o Monitor mice daily for changes in body weight and clinical signs of disease (e.qg., ruffled
fur, hunched posture, reduced activity).
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o Euthanize mice that lose more than 20-25% of their initial body weight or show signs of
severe distress.

o Endpoint Analysis (e.g., Day 5 post-infection):
o Euthanize all remaining mice.
o Collect lungs and other relevant tissues (e.g., nasal turbinates, brain).
o Process tissues for:
» Viral Titer: Plague assay or RT-gPCR to determine viral load.
» Histopathology: H&E staining to assess lung injury and inflammation.

» Cytokine/Chemokine Analysis: Multiplex immunoassay to measure inflammatory
markers in lung homogenates.

Pharmacokinetic (PK) Study Protocol (General)

A preliminary PK study is recommended to determine the dosing regimen for efficacy studies.

Study Design

e Animal Model: CD-1 or C57BL/6 mice.
e Administration:
o Intravenous (IV) bolus (e.g., 1-2 mg/kg) for bioavailability assessment.

o Intraperitoneal (IP) or oral (PO) administration (e.g., 10-50 mg/kg) using the in vivo
formulation.

o Sampling: Collect blood samples at various time points (e.g., 5, 15,30 min, 1, 2, 4, 8, 24
hours) post-administration.

e Analysis: Analyze plasma concentrations of CCF0058981 using a validated LC-MS/MS
method.
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o Parameters to Determine: Cmax, Tmax, AUC, half-life (t1/2), and oral bioavailability (%F).

Conclusion

CCF0058981 is a promising noncovalent inhibitor of SARS-CoV-2 3CLpro. The provided
formulation protocols and representative in vivo study designs offer a framework for the
preclinical evaluation of this compound. It is imperative that researchers adapt and optimize
these general protocols to suit their specific experimental needs and to thoroughly characterize
the in vivo efficacy and pharmacokinetic profile of CCF0058981.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com
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